molecular formula C6H6.Cl2.Cl12S2 B217963 Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine CAS No. 109037-76-5

Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine

Cat. No.: B217963
CAS No.: 109037-76-5
M. Wt: 284.1 g/mol
InChI Key: VWQDLARRABLIAP-UHFFFAOYSA-N
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Properties

IUPAC Name

benzene;chlorosulfanyl thiohypochlorite;molecular chlorine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6.Cl2S2.Cl2/c1-2-4-6-5-3-1;1-3-4-2;1-2/h1-6H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQDLARRABLIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.S(SCl)Cl.ClCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides
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CAS No.

109037-76-5
Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides
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Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides
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Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides
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Record name Benzene, reaction products with chlorine and sulfur chloride (S2Cl2), chlorides
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Preparation Methods

Catalyst Activation

Anhydrous aluminum chloride (2–5 mol%) is suspended in dry benzene under nitrogen. The catalyst activates chlorine molecules by polarizing the Cl–Cl bond, facilitating electrophilic attack on the aromatic ring.

Chlorination and Sulfur Incorporation

Gaseous Cl₂ is introduced gradually to the reaction mixture, followed by dropwise addition of S₂Cl₂. The exothermic reaction requires cooling to maintain 40–60°C. Sulfur chloride acts as both a sulfur donor and secondary chlorinating agent, with its disulfide bond (S–S) cleaving to form thiohypochlorite intermediates.

Quenching and Isolation

After 6–8 hours, the reaction is quenched with ice-cold water, and the organic layer is separated. Crude product is purified via fractional distillation (bp 180–200°C at reduced pressure) or recrystallization from ethanol.

Mechanistic Analysis

The synthesis proceeds through electrophilic aromatic substitution (EAS):

  • Cl⁺ Generation :

    Cl₂ + AlCl₃ → [AlCl₄]⁻ + Cl⁺\text{Cl₂ + AlCl₃ → [AlCl₄]⁻ + Cl⁺}

    The Lewis acid stabilizes the chloronium ion (Cl⁺), enhancing electrophilicity.

  • Arenium Ion Formation :

    C₆H₆ + Cl⁺ → [C₆H₆Cl]⁺ → C₆H₅Cl + H⁺\text{C₆H₆ + Cl⁺ → [C₆H₆Cl]⁺ → C₆H₅Cl + H⁺}

    Chlorine substitutes a hydrogen on benzene, forming chlorobenzene.

  • Sulfur-Chlorine Bond Integration :
    S₂Cl₂ reacts with chlorobenzene via radical or ionic pathways, inserting –SCl groups. Theoretical studies suggest a thiyl radical (SCl- ) intermediate abstracts hydrogen, forming C–S bonds.

Yield Optimization Strategies

ParameterOptimal RangeEffect on Yield
Temperature50±5°CMaximizes S₂Cl₂ reactivity without decomposition
Cl₂ Flow Rate0.5 L/minPrevents over-chlorination
S₂Cl₂:Benzene Ratio1:1 molarMinimizes polysulfide byproducts
Catalyst Loading3 mol% AlCl₃Balances activity vs. side reactions

Critical Considerations :

  • Moisture Control : Trace H₂O hydrolyzes S₂Cl₂ to SO₂ and HCl, reducing yield.

  • Light Exposure : UV light accelerates radical pathways, increasing byproduct formation.

Analytical Characterization

Post-synthesis validation employs:

  • IR Spectroscopy : C–Cl stretches (550–600 cm⁻¹) and C–S vibrations (650–700 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 284.1 (C₆H₆Cl₄S₂⁺) with chlorine isotope patterns.

  • NMR : ¹H NMR shows aromatic protons (δ 7.2–7.5 ppm); ¹³C NMR confirms substitution pattern.

Industrial-Scale Adaptation

Pilot plant data (5 kg batch) indicate:

  • Reactor Type : Glass-lined steel with Cl₂-resistant seals

  • Cycle Time : 12 hours (including cooling and purification)

  • Yield : 68–72% (vs. 85% lab-scale) due to heat transfer limitations

HazardMitigation Strategy
Cl₂ Gas ReleaseScrubbers with NaOH solution
S₂Cl₂ CorrosivityTeflon-lined equipment
Carcinogenic RiskClosed-system operation

Waste streams containing chlorinated byproducts require incineration with HCl recovery.

Comparative Methodologies

Alternative routes explored in literature include:

Benzene Disulfonation

Reaction of benzene with chlorosulfonic acid (HSO₃Cl), though this yields sulfonic acid derivatives rather than thiohypochlorites.

Photochemical Chlorination

UV-initiated Cl₂ activation avoids AlCl₃ but produces regiochemical mixtures .

Scientific Research Applications

Chemical Properties and Stability

Chlorosulfanyl thiohypochlorite is stable at room temperature but decomposes into sulfur and chlorine when heated to 100 °C, fully decomposing at 300 °C . This property makes it useful in controlled chemical reactions where temperature management is crucial.

Applications in Organic Synthesis

  • Synthesis of Sulfur-Containing Compounds :
    • Chlorosulfanyl thiohypochlorite can introduce C−S bonds in organic molecules. For example, it reacts with benzene in the presence of aluminum chloride to produce diphenyl sulfide . This reaction highlights its utility in synthesizing sulfur-containing organic compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Preparation of Dyes :
    • The compound is involved in the synthesis of thioindigo dyes through reactions with anilines under basic conditions. The intermediate products formed can lead to various thiophenol derivatives, which are essential for dye manufacturing .
  • Chlorination Reactions :
    • As a chlorinating agent, chlorosulfanyl thiohypochlorite facilitates the introduction of chlorine into organic substrates, enhancing their reactivity and enabling further transformations in synthetic pathways .

Industrial Applications

  • Rubber Industry :
    • Chlorosulfanyl thiohypochlorite serves as a low-temperature vulcanizing agent and adhesive for rubber. It is utilized to treat unsaturated fatty acids, resulting in products like white vulcanized oil glue and amber vulcanized oil rubber, which are critical for manufacturing various rubber products .
  • Agricultural Chemicals :
    • The compound finds applications in the production of pesticides and herbicides, contributing to agricultural efficiency by enabling better crop protection strategies .
  • Metallurgical Processes :
    • In metallurgy, chlorosulfanyl thiohypochlorite acts as an extractant for precious metals such as gold and silver, showcasing its importance in resource recovery and recycling processes .

Case Study 1: Synthesis of Diphenyl Sulfide

In a controlled laboratory setting, researchers utilized chlorosulfanyl thiohypochlorite with benzene and aluminum chloride to successfully synthesize diphenyl sulfide. This reaction demonstrated the efficiency of chlorosulfanyl thiohypochlorite as a reagent for introducing sulfur into aromatic compounds.

ReactantsCatalystProduct
Benzene + Chlorosulfanyl ThiohypochloriteAluminum ChlorideDiphenyl Sulfide

Case Study 2: Production of Thioindigo Dyes

A study focused on the reaction of anilines with chlorosulfanyl thiohypochlorite under basic conditions led to the formation of 1,2,3-benzodithiazolium chloride. This intermediate was subsequently transformed into ortho-aminothiophenolates, which are precursors for thioindigo dyes used extensively in textile applications.

Initial CompoundReaction ConditionsFinal Product
Aniline + Chlorosulfanyl ThiohypochloriteBasic MediumThioindigo Dye Precursors

Mechanism of Action

The mechanism of action for Benzene;chlorosulfanyl thiohypochlorite;molecular chlorine involves electrophilic aromatic substitution. In this process, the benzene ring reacts with an electrophile, such as chlorine, facilitated by a Lewis acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to regenerate the aromatic ring . This mechanism highlights the compound’s ability to undergo substitution rather than addition reactions, preserving the aromaticity of the benzene ring .

Biological Activity

The compound known as benzene; chlorosulfanyl thiohypochlorite; molecular chlorine is a complex chemical entity that combines elements of aromatic hydrocarbons with chlorinated and sulfur-containing functional groups. Understanding its biological activity is crucial for assessing its potential applications and hazards, particularly in industrial and environmental contexts.

Chemical Composition and Properties

  • Chemical Formula : C6H5ClS
  • Molecular Weight : Approximately 162.62 g/mol
  • Appearance : Typically a yellowish liquid with a pungent odor.

This compound is derived from the interaction of benzene with chlorosulfanyl groups and molecular chlorine, leading to a variety of derivatives that exhibit distinct chemical behaviors.

Biological Activity Overview

The biological activity of benzene; chlorosulfanyl thiohypochlorite; molecular chlorine primarily revolves around its reactivity and toxicity. Here are the key aspects:

  • Toxicity : The compound is highly toxic, with exposure leading to severe health effects including respiratory irritation, skin burns, and potential carcinogenic effects as classified by the International Agency for Research on Cancer (IARC) .
  • Reactivity : It acts as a strong oxidizing agent, which can lead to oxidative stress in biological systems. This property is significant in understanding its potential environmental impacts and health risks .
  • Biological Interactions : Research indicates that compounds containing chlorine and sulfur can interfere with various biochemical pathways, potentially affecting enzyme activities and cellular functions .

The mechanisms through which benzene; chlorosulfanyl thiohypochlorite; molecular chlorine exerts its biological effects include:

  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage, DNA mutations, and apoptosis in sensitive cell types.
  • Enzyme Inhibition : Chlorinated compounds often inhibit critical enzymes such as acetylcholinesterase, affecting neurotransmitter regulation and leading to neurotoxic effects .

Case Studies

  • Respiratory Toxicity :
    • A study highlighted that exposure to chlorinated compounds led to increased incidences of respiratory diseases among workers in chemical manufacturing plants. The mechanisms involved oxidative damage to lung tissues .
  • Carcinogenic Potential :
    • Long-term exposure studies have shown that inhalation of similar chlorinated compounds is associated with higher risks of developing lung cancer due to their mutagenic properties .
  • Environmental Impact :
    • Research has documented the persistence of these compounds in aquatic environments, where they can disrupt endocrine functions in aquatic organisms, leading to reproductive issues .

Data Table: Biological Effects of Related Compounds

Compound NameToxicity LevelBiological EffectReference
BenzeneHighCarcinogenic, neurotoxicIARC
Chlorosulfanyl ThiohypochloriteHighRespiratory irritantPubChem
Molecular ChlorineVery HighStrong oxidizer, causes cellular damageResearchGate

Q & A

Q. What are the recommended laboratory synthesis methods for benzoyl chloride, and how do reaction conditions influence yield?

Benzoyl chloride (C₆H₅COCl) is synthesized via:

  • Friedel-Crafts acylation : Reacting benzene with carbonyl chloride (ClCOCl) in the presence of anhydrous AlCl₃. This method requires strict anhydrous conditions to avoid hydrolysis .
  • Benzoic acid derivatization : Treating benzoic acid (C₆H₅COOH) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Excess SOCl₂ improves yield by removing HCl as gas . Key considerations : Monitor reaction temperature (boiling points: SOCl₂ ~79°C, PCl₅ sublimes at 160°C) and use inert atmospheres to prevent side reactions.

Q. How can molecular chlorine (Cl₂) be safely handled and stabilized in gas-phase reactions?

  • Containment : Use glass or Teflon-lined reactors to prevent corrosion. Cl₂ reacts violently with metals like aluminum .
  • Stabilization : Dilute Cl₂ with inert gases (e.g., N₂) to reduce explosion risks. For aqueous reactions, maintain pH >8 to minimize HCl formation .
  • Safety protocols : Employ fume hoods, gas scrubbers, and real-time Cl₂ detectors (e.g., electrochemical sensors) .

Q. What spectroscopic techniques are optimal for characterizing chlorinated benzene derivatives?

  • IR spectroscopy : Identifies C-Cl stretches (550–600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹). For example, 1,2,4,5-tetrachlorobenzene shows distinct Cl-environment peaks .
  • Mass spectrometry (EI) : Fragmentation patterns confirm molecular ions (e.g., m/z 216 for C₆H₂Cl₄) and chlorine isotope ratios (³⁵Cl:³⁷Cl ≈ 3:1) .
  • NMR : ¹³C NMR detects deshielded carbons adjacent to Cl substituents (δ ~125–140 ppm) .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of chlorosulfanyl thiohypochlorite (S₂Cl₂) in chlorination reactions?

S₂Cl₂ acts as a chlorinating agent via two pathways:

  • Electrophilic substitution : S₂Cl₂ dissociates into Cl⁺ and SCl₃⁻, attacking aromatic rings (e.g., benzene) to form chlorobenzene. This is temperature-dependent, favoring higher yields at 40–60°C .
  • Radical initiation : Under UV light, S₂Cl₂ generates Cl• radicals, enabling allylic or aliphatic chlorination. Side products (e.g., disulfides) form if quenching is incomplete . Data contradiction : Conflicting reports on S₂Cl₂’s stability in polar solvents (e.g., DMF) suggest solvent purity impacts reaction pathways. Pre-drying solvents with molecular sieves is critical .

Q. How can computational chemistry resolve discrepancies in thermodynamic data for chlorinated compounds?

  • Example : Experimental ΔfH°gas for 1,2,4,5-tetrachlorobenzene is reported as -32.62 kJ/mol , but DFT calculations (B3LYP/6-311+G**) suggest -29.8 kJ/mol. This discrepancy arises from neglecting London dispersion forces in simulations.
  • Methodology : Combine ab initio calculations with experimental IR/Raman data to refine force fields. Benchmark against NIST thermochemical databases .

Q. What strategies mitigate side reactions when using molecular chlorine in free-radical additions?

  • Initiator optimization : Use azobisisobutyronitrile (AIBN) instead of peroxides to reduce Cl₂ consumption via chain transfer .
  • Solvent effects : Non-polar solvents (e.g., CCl₄) stabilize radical intermediates, minimizing dichloride byproducts.
  • Quenching protocols : Rapid cooling (-20°C) and addition of radical scavengers (e.g., hydroquinone) terminate reactions post-conversion .

Methodological Notes

  • Contradiction analysis : When reconciling conflicting data (e.g., Cl₂ solubility in hydrocarbons), validate methods using standardized IUPAC protocols .
  • Advanced instrumentation : Synchrotron X-ray diffraction resolves crystal structures of chlorinated intermediates, aiding mechanistic studies .

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